molecular formula C10H11NO3 B11904077 3-Amino-7-methoxychroman-4-one

3-Amino-7-methoxychroman-4-one

Cat. No.: B11904077
M. Wt: 193.20 g/mol
InChI Key: DXYGNPFLHYNGEW-UHFFFAOYSA-N
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Description

3-Amino-7-methoxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The structure of this compound consists of a chromanone core with an amino group at the 3-position and a methoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-methoxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with an appropriate amine, followed by cyclization and methoxylation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-7-methoxychroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the amino and methoxy groups but shares the core structure.

    7-Methoxychroman-4-one: Similar but without the amino group.

    3-Amino-4H-chromen-4-one: Similar but without the methoxy group.

Uniqueness: 3-Amino-7-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H11NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8H,5,11H2,1H3

InChI Key

DXYGNPFLHYNGEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CO2)N

Origin of Product

United States

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